molecular formula C20H12Cl2INO2 B4994343 2-chloro-N-[4-chloro-2-(phenylcarbonyl)phenyl]-5-iodobenzamide

2-chloro-N-[4-chloro-2-(phenylcarbonyl)phenyl]-5-iodobenzamide

Cat. No.: B4994343
M. Wt: 496.1 g/mol
InChI Key: ULEDHGLGOHNZTI-UHFFFAOYSA-N
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Description

2-chloro-N-[4-chloro-2-(phenylcarbonyl)phenyl]-5-iodobenzamide is an organic compound belonging to the class of benzamides It is characterized by the presence of chloro, phenylcarbonyl, and iodo substituents on a benzamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-chloro-2-(phenylcarbonyl)phenyl]-5-iodobenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzamide backbone: This can be achieved by reacting 4-chloro-2-(phenylcarbonyl)aniline with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.

    Introduction of the iodo group: The iodination of the benzamide can be carried out using iodine and a suitable oxidizing agent like sodium iodate under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-chloro-2-(phenylcarbonyl)phenyl]-5-iodobenzamide can undergo various chemical reactions, including:

    Substitution reactions: The chloro and iodo groups can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and reduction reactions: The phenylcarbonyl group can participate in redox reactions.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

    Substitution reactions: Products include derivatives with different substituents replacing the chloro or iodo groups.

    Oxidation and reduction reactions: Products include oxidized or reduced forms of the phenylcarbonyl group.

Scientific Research Applications

2-chloro-N-[4-chloro-2-(phenylcarbonyl)phenyl]-5-iodobenzamide has several applications in scientific research:

    Medicinal chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Material science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological studies: It can be used to study the interactions of benzamide derivatives with biological targets.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-chloro-2-(phenylcarbonyl)phenyl]-5-iodobenzamide involves its interaction with specific molecular targets. The chloro and iodo substituents can influence the compound’s binding affinity and selectivity towards these targets. The phenylcarbonyl group can participate in hydrogen bonding and hydrophobic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-chlorophenyl)acetamide
  • N-(2-benzoyl-4-nitrophenyl)-2-chloroacetamide
  • 2-chloro-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide

Uniqueness

2-chloro-N-[4-chloro-2-(phenylcarbonyl)phenyl]-5-iodobenzamide is unique due to the presence of both chloro and iodo substituents, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for the development of new materials and pharmaceuticals.

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-chloro-5-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2INO2/c21-13-6-9-18(16(10-13)19(25)12-4-2-1-3-5-12)24-20(26)15-11-14(23)7-8-17(15)22/h1-11H,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULEDHGLGOHNZTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=CC(=C3)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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